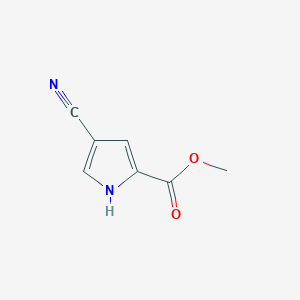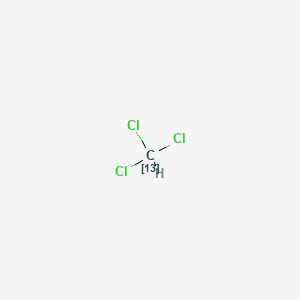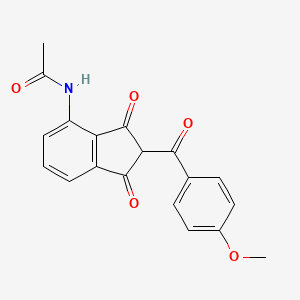
Methyl-4-Cyano-1H-Pyrrol-2-carboxylat
Übersicht
Beschreibung
Methyl 4-cyano-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound that features a pyrrole ring substituted with a cyano group at the 4-position and a carboxylate ester group at the 2-position
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
Target of Action
Methyl 4-cyano-1H-pyrrole-2-carboxylate is a complex organic compound. It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrrole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It is known that pyrrole derivatives can have a wide range of biological effects, depending on their specific targets and mode of action .
Action Environment
The action of Methyl 4-cyano-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
Methyl 4-cyano-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. Indoles are important heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . Methyl 4-cyano-1H-pyrrole-2-carboxylate interacts with enzymes such as phenylhydrazine hydrochloride and methanesulfonic acid during the Fischer indole synthesis . These interactions facilitate the formation of tricyclic indole compounds, which are essential for various biological activities.
Cellular Effects
Methyl 4-cyano-1H-pyrrole-2-carboxylate has been shown to influence various cellular processes. It exhibits cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. For example, it can inhibit the proliferation of cancer cells by interfering with their metabolic pathways and inducing apoptosis.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-cyano-1H-pyrrole-2-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For instance, during the Fischer indole synthesis, Methyl 4-cyano-1H-pyrrole-2-carboxylate interacts with phenylhydrazine hydrochloride and methanesulfonic acid to form tricyclic indole compounds . These interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-cyano-1H-pyrrole-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-cyano-1H-pyrrole-2-carboxylate is stable under inert atmosphere and at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of Methyl 4-cyano-1H-pyrrole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity. At high doses, it may cause toxic or adverse effects . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
Methyl 4-cyano-1H-pyrrole-2-carboxylate is involved in metabolic pathways that include interactions with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . For example, the compound’s role in the Fischer indole synthesis involves interactions with phenylhydrazine hydrochloride and methanesulfonic acid, which are essential for the formation of biologically active indole derivatives .
Transport and Distribution
The transport and distribution of Methyl 4-cyano-1H-pyrrole-2-carboxylate within cells and tissues are influenced by various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which in turn influence its biological activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
Methyl 4-cyano-1H-pyrrole-2-carboxylate’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for the compound’s interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-cyano-1H-pyrrole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a cyanoacetic ester with an amine followed by cyclization can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production methods for this compound typically involve optimized versions of laboratory-scale syntheses. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-cyano-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amino-substituted pyrroles.
Substitution: Various substituted pyrrole derivatives.
Vergleich Mit ähnlichen Verbindungen
- Methyl 1-methylpyrrole-2-carboxylate
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 4-cyano-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
methyl 4-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLCRUMWQRYULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450749 | |
| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-18-8 | |
| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyano-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)






